molecular formula C18H14N2O6 B11524325 6,7-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B11524325
M. Wt: 354.3 g/mol
InChI Key: GKUIJJUQXFLDFY-VMPITWQZSA-N
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Description

6,7-DIMETHOXY-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE: is a complex organic compound with a unique structure that includes a benzoxazinone core substituted with methoxy groups and a nitrophenyl ethenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-DIMETHOXY-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as ortho-aminophenols and carboxylic acids or their derivatives.

    Introduction of Methoxy Groups: Methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Nitrophenyl Ethenyl Side Chain: This step often involves a Heck reaction or similar coupling reactions where a nitrophenyl halide reacts with a suitable alkene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the nitrophenyl side chain.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazinone core and the side chains.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using reagents like tin(II) chloride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzoxazinones depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
  • Used in the development of new pharmaceuticals and therapeutic agents.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    6,7-DIMETHOXY-2-(4-METHOXYPHENETHYL)-4H-CHROMEN-4-ONE: Similar structure but with a methoxyphenethyl side chain instead of a nitrophenyl ethenyl group.

    2-(TERT-BUTYL)-6,7-DIMETHOXY-4H-3,1-BENZOXAZIN-4-ONE: Similar benzoxazinone core but with different substituents.

Uniqueness:

  • The presence of the nitrophenyl ethenyl side chain in 6,7-DIMETHOXY-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules.
  • The combination of methoxy groups and a nitrophenyl side chain makes it distinct in terms of its chemical behavior and potential applications.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

6,7-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C18H14N2O6/c1-24-15-9-13-14(10-16(15)25-2)19-17(26-18(13)21)8-5-11-3-6-12(7-4-11)20(22)23/h3-10H,1-2H3/b8-5+

InChI Key

GKUIJJUQXFLDFY-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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